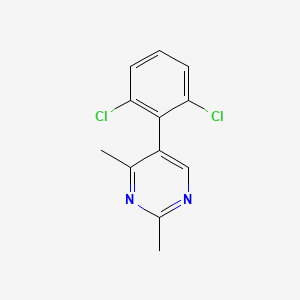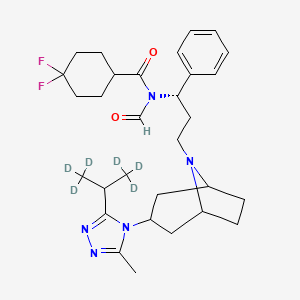
N-Formyl Maraviroc-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl Maraviroc-d6 is a deuterated form of Maraviroc, a compound primarily used in the treatment of HIV-1 infection. The deuterated version, this compound, is often used in scientific research, particularly in the field of proteomics . This compound is characterized by its molecular formula C30H35D6F2N5O2 and a molecular weight of 547.71 .
Méthodes De Préparation
The synthesis of N-Formyl Maraviroc-d6 involves several steps, starting with the preparation of Maraviroc. The deuteration process typically involves the introduction of deuterium atoms into the Maraviroc molecule. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon and a solvent like ethanol . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-Formyl Maraviroc-d6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Applications De Recherche Scientifique
N-Formyl Maraviroc-d6 has several scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry to study the behavior of Maraviroc and its metabolites.
Biology: It is used in studies involving the interaction of Maraviroc with biological targets, such as the CCR5 receptor.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Maraviroc.
Industry: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
N-Formyl Maraviroc-d6, like Maraviroc, acts as a CCR5 co-receptor antagonist. It blocks the interaction between the HIV-1 gp120 protein and the CCR5 receptor on human cells, preventing the virus from entering the cells . This mechanism involves the binding of this compound to the CCR5 receptor, which induces a conformational change that inhibits the binding of the HIV-1 gp120 protein .
Comparaison Avec Des Composés Similaires
N-Formyl Maraviroc-d6 is unique compared to other similar compounds due to its deuterated nature. Deuteration often enhances the metabolic stability and alters the pharmacokinetic properties of the compound. Similar compounds include:
Maraviroc: The non-deuterated form, used as an antiretroviral agent.
N-Formyl-Met-Leu-Phe: A chemotactic peptide and a specific ligand of the N-formyl peptide receptor.
N-Formyl-Met-Leu-Phe-Lys: Another chemotactic peptide with similar applications in immunology.
These compounds share similar structural features but differ in their specific applications and biological targets.
Propriétés
Formule moléculaire |
C30H41F2N5O2 |
|---|---|
Poids moléculaire |
547.7 g/mol |
Nom IUPAC |
4,4-difluoro-N-formyl-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1/i1D3,2D3 |
Clé InChI |
VOAHTIZOTHESLT-KFMTUYIGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C)C([2H])([2H])[2H] |
SMILES canonique |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


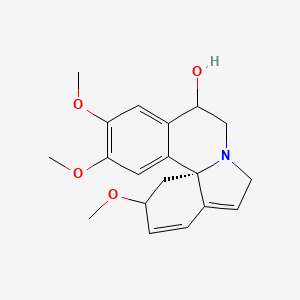
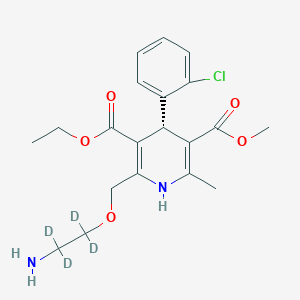
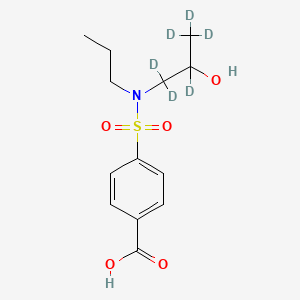

![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)

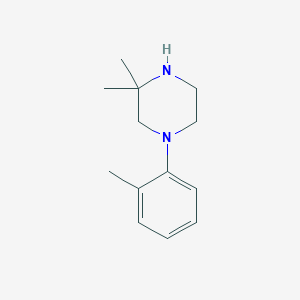
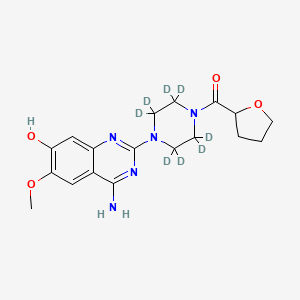
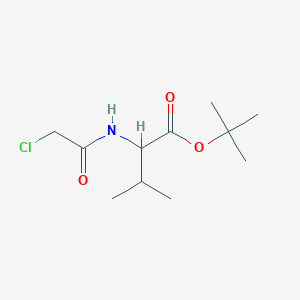
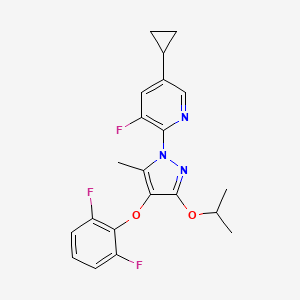
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)

![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
